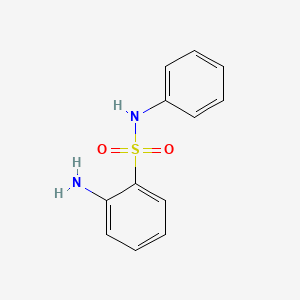

2-Amino-N-phenyl-benzenesulfonamide

Description

The exact mass of the compound 2-Amino-N-phenyl-benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157090. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-N-phenyl-benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-N-phenyl-benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c13-11-8-4-5-9-12(11)17(15,16)14-10-6-2-1-3-7-10/h1-9,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXUICVITVOSIEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303167 | |

| Record name | 2-Amino-N-phenyl-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27332-20-3 | |

| Record name | 27332-20-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-N-phenyl-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-phenylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-N-phenyl-benzenesulfonamide

This guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-N-phenyl-benzenesulfonamide, a key intermediate in the development of various pharmacologically active compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines a reliable synthetic route and details the analytical techniques required for structural elucidation and purity assessment.

Introduction: The Significance of the Sulfonamide Moiety

Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, renowned for their broad spectrum of biological activities. The incorporation of a sulfonamide group can impart properties such as antibacterial, carbonic anhydrase inhibitory, and anticancer effects. 2-Amino-N-phenyl-benzenesulfonamide, with its strategic placement of an amino group on the phenyl ring, serves as a versatile scaffold for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapeutics. Understanding its synthesis and characterization is therefore of paramount importance for the advancement of novel drug discovery programs.

A Strategic Two-Step Synthesis

The synthesis of 2-Amino-N-phenyl-benzenesulfonamide is most effectively achieved through a two-step process. This strategy involves the initial formation of an N-phenyl-substituted sulfonamide from 2-nitrobenzenesulfonyl chloride, followed by the selective reduction of the nitro group to the desired primary amine. This approach is favored due to the ready availability of the starting materials and the generally high yields of the reactions.

Caption: A two-step workflow for the synthesis of 2-Amino-N-phenyl-benzenesulfonamide.

Step 1: Synthesis of 2-Nitro-N-phenyl-benzenesulfonamide

The initial step involves the reaction of 2-nitrobenzenesulfonyl chloride with aniline. This is a classic nucleophilic acyl substitution where the lone pair of the nitrogen atom in aniline attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitrobenzenesulfonyl chloride (1.0 equivalent) in a suitable solvent such as pyridine or tetrahydrofuran (THF).

-

To this solution, add aniline (1.0 equivalent) dropwise at room temperature. The use of a slight excess of aniline or the addition of a non-nucleophilic base like triethylamine can be beneficial to neutralize the hydrochloric acid byproduct.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The solid precipitate of 2-Nitro-N-phenyl-benzenesulfonamide is then collected by vacuum filtration.[1]

-

Wash the crude product thoroughly with cold water and a dilute solution of hydrochloric acid to remove any unreacted aniline.[1]

-

Further purification can be achieved by recrystallization from ethanol to yield the pure intermediate.[1]

Step 2: Reduction of 2-Nitro-N-phenyl-benzenesulfonamide

The second and final step is the reduction of the nitro group of the intermediate to a primary amine. A common and effective method for this transformation is the use of a metal catalyst, such as iron, in an acidic medium.

Experimental Protocol:

-

In a three-necked flask fitted with a reflux condenser and a mechanical stirrer, suspend the 2-Nitro-N-phenyl-benzenesulfonamide (1.0 equivalent) in a mixture of water and a suitable organic co-solvent like ethanol.

-

Add a reducing agent such as iron powder (excess, e.g., 3-5 equivalents) to the suspension.

-

Acidify the mixture by the dropwise addition of a mineral acid, such as hydrochloric acid, or an organic acid like acetic acid, while stirring vigorously.

-

Heat the reaction mixture to reflux for 4-6 hours. The progress of the reduction can be monitored by TLC, observing the disappearance of the starting material and the appearance of the more polar product.

-

After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.

-

Neutralize the filtrate with a base, such as sodium carbonate or sodium hydroxide, which will precipitate the crude 2-Amino-N-phenyl-benzenesulfonamide.

-

Collect the solid product by vacuum filtration and wash it with water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product in high purity.

Physicochemical and Spectroscopic Characterization

Thorough characterization of the synthesized 2-Amino-N-phenyl-benzenesulfonamide is crucial to confirm its identity and purity. The following table summarizes its key physicochemical properties.

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₂O₂S[2] |

| Molecular Weight | 248.30 g/mol [2] |

| Appearance | Off-white to light brown solid |

| Melting Point | Not available; expected to be a defined solid |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |

Spectroscopic Data

The structural confirmation of 2-Amino-N-phenyl-benzenesulfonamide is achieved through a combination of spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum provides valuable information about the functional groups present in the molecule.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3400-3250 (two bands for primary amine) |

| N-H (Sulfonamide) | Stretching | ~3250 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| S=O (Sulfonamide) | Asymmetric & Symmetric Stretching | 1350-1300 and 1160-1130 |

| C-N | Stretching | 1335-1250 |

| C=C (Aromatic) | Stretching | 1600-1450 |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure. The expected chemical shifts are based on the analysis of similar structures.

¹H NMR (in DMSO-d₆):

-

δ 7.8-7.2 (m): Aromatic protons of the two phenyl rings.

-

δ ~6.5 (s, 2H): Protons of the -NH₂ group.

-

δ ~10.0 (s, 1H): Proton of the sulfonamide -NH- group.

¹³C NMR (in DMSO-d₆):

-

δ 145-115: Aromatic carbons. The carbon attached to the amino group will be shielded (lower ppm), while the carbons attached to the sulfonamide group will be deshielded (higher ppm).

Mass Spectrometry (MS):

Mass spectrometry confirms the molecular weight of the compound.

-

Expected [M+H]⁺: m/z 249.07

Caption: A typical workflow for the characterization of the final product.

Conclusion and Future Perspectives

This guide has detailed a robust and reproducible method for the synthesis of 2-Amino-N-phenyl-benzenesulfonamide. The described two-step synthesis is efficient and utilizes readily available starting materials. The outlined characterization techniques provide a comprehensive approach to verify the structure and purity of the final compound. As a versatile intermediate, 2-Amino-N-phenyl-benzenesulfonamide holds significant potential for the development of novel therapeutics. Further derivatization of the amino group can lead to a diverse library of compounds for screening against various biological targets, paving the way for future drug discovery endeavors.

References

-

PubChem. Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]-. National Center for Biotechnology Information. [Link]

-

ResearchGate. 1H NMR and 13C NMR of the prepared compounds. [Link]

-

Gowda, B. T., et al. (2012). 2-Nitro-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2651. [Link]

-

Research India Publications. Synthesis and characterization of some sulfonamide dervatives. [Link]

Sources

"Chemical and physical properties of 2-Amino-N-phenyl-benzenesulfonamide"

This guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-N-phenyl-benzenesulfonamide, a key aromatic sulfonamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, physicochemical parameters, synthesis, and analytical methodologies. The content is structured to offer not just data, but also the scientific rationale behind the presented information, ensuring a thorough understanding for practical application.

Introduction: The Significance of the Aminobenzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The introduction of an amino group, particularly at the ortho-position as in 2-Amino-N-phenyl-benzenesulfonamide, offers a versatile scaffold for further chemical modifications. The dual functionality of the nucleophilic aromatic amine and the acidic sulfonamide group allows for diverse synthetic transformations, making this class of compounds valuable as intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1][2] The strategic placement of these functional groups facilitates various cyclization reactions, leading to the formation of heterocyclic systems of significant pharmacological interest, such as quinazolines and benzothiadiazines.[3] This guide focuses specifically on the N-phenyl derivative, providing a detailed examination of its properties to aid in its application in research and development.

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in both chemical reactions and biological systems. This section details the key physical and chemical characteristics of 2-Amino-N-phenyl-benzenesulfonamide.

Structural and Molecular Data

A fundamental understanding of the compound's structure is paramount. The key identifiers and structural representations are summarized below.

| Property | Value | Source |

| CAS Number | 27332-20-3 | [4] |

| Molecular Formula | C₁₂H₁₂N₂O₂S | [4] |

| Molecular Weight | 248.30 g/mol | [4] |

| IUPAC Name | 2-amino-N-phenylbenzenesulfonamide | |

| InChI Key | GXUICVITVOSIEW-UHFFFAOYSA-N |

Physical Properties

The physical state and solubility of a compound dictate its handling, formulation, and potential for biological absorption.

| Property | Value | Remarks |

| Physical Form | Brown solid | As observed during synthesis. |

| Melting Point | 111.2-117.1 °C | Experimental value. |

| Solubility | No specific experimental data is available. Based on its structure, it is expected to be sparingly soluble in water and soluble in organic solvents like dimethyl sulfoxide (DMSO), ethyl acetate, and methanol, which are used in its synthesis and purification. The presence of both a polar amino and sulfonamide group, and a nonpolar phenyl group suggests amphiphilic character. | |

| pKa | No specific experimental data is available. The anilinic amino group is expected to be weakly basic (pKa of the conjugate acid around 2-4), while the sulfonamide N-H is weakly acidic. The pKa of the sulfonamide proton in N-phenyl substituted sulfonamides is influenced by the electronic nature of the aromatic rings. For comparison, the pKa of benzenesulfonamide is approximately 10. The presence of the ortho-amino group may slightly influence the acidity of the sulfonamide proton through intramolecular interactions.[5][6][7] | |

| Crystal Structure | Not available in the literature. |

Synthesis and Purification

The synthesis of 2-Amino-N-phenyl-benzenesulfonamide can be achieved through a copper-catalyzed N-arylation reaction. This method provides a direct and efficient route to the target compound.

Synthetic Workflow

The overall workflow for the synthesis and purification is depicted in the following diagram.

Caption: Synthetic workflow for 2-Amino-N-phenyl-benzenesulfonamide.

Detailed Experimental Protocol

Materials:

-

2-Aminobenzenesulfonamide

-

Phenylboronic acid

-

Copper(I) chloride (CuCl)

-

Triethylamine (Et₃N)

-

1,4-Dioxane (anhydrous)

-

Ethyl acetate (EA)

-

Petroleum ether (PE)

-

Methanol (MeOH)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried 100 mL reaction flask equipped with a magnetic stir bar, add 2-aminobenzenesulfonamide (1.0 eq.), copper(I) chloride (40 mol%), and triethylamine (1.0 eq.).

-

Add phenylboronic acid (1.5 eq.) and anhydrous 1,4-dioxane.

-

Stir the resulting mixture vigorously at ambient temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove solid residues.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel flash chromatography using a solvent system of petroleum ether:ethyl acetate:methanol (e.g., 3:1:0.2 v/v/v) to yield 2-Amino-N-phenyl-benzenesulfonamide as a brown solid.

Spectroscopic and Analytical Data

Characterization of the synthesized compound is crucial to confirm its identity and purity. The following sections provide the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

¹H NMR (400 MHz, DMSO-d₆):

-

δ 10.21 (s, 1H): Corresponds to the proton of the sulfonamide (SO₂NH). The singlet multiplicity indicates no adjacent protons.

-

δ 7.49 (dd, J = 8.0, 1.6 Hz, 1H): Aromatic proton on the aminobenzene ring.

-

δ 7.20 (t, J = 8.0 Hz, 3H): Overlapping signals of aromatic protons.

-

δ 7.04 (m, 2H): Aromatic protons.

-

δ 7.01 – 6.92 (m, 1H): Aromatic proton.

-

δ 6.74 (dd, J = 8.4, 0.8 Hz, 1H): Aromatic proton on the aminobenzene ring.

-

δ 6.59 – 6.46 (m, 1H): Aromatic proton on the aminobenzene ring.

-

δ 5.99 (s, 2H): Corresponds to the two protons of the primary amino group (NH₂). The broadness of this singlet can be variable.

¹³C NMR (101 MHz, DMSO-d₆):

-

δ 146.84, 138.22, 134.37, 130.05, 129.54, 123.95, 119.51, 119.02, 117.36, 115.38: These chemical shifts correspond to the twelve carbon atoms of the aromatic rings.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

IR (cm⁻¹):

-

3497, 3393: These sharp bands are characteristic of the N-H stretching vibrations of the primary amino group (NH₂). The two bands correspond to the asymmetric and symmetric stretching modes.

-

3237: This band corresponds to the N-H stretching vibration of the sulfonamide group (SO₂NH).

-

1617, 1451: These absorptions are due to the C=C stretching vibrations within the aromatic rings.

-

1134: This strong band is characteristic of the asymmetric stretching vibration of the sulfonyl group (SO₂).

-

908, 858: These bands can be attributed to out-of-plane C-H bending vibrations of the substituted benzene rings.

Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)

A robust analytical method is essential for determining the purity of 2-Amino-N-phenyl-benzenesulfonamide and for its quantification in various matrices. A reverse-phase HPLC method is proposed.

Workflow for HPLC Method Development:

Caption: Proposed workflow for HPLC analysis.

Proposed HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 10% to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

This method should provide good separation of the analyte from potential impurities and starting materials. Method validation according to ICH guidelines would be necessary for use in a regulated environment.[8]

Applications in Drug Development

While specific applications of 2-Amino-N-phenyl-benzenesulfonamide in marketed drugs are not extensively documented, its structural motifs are of significant interest in medicinal chemistry. The 2-aminobenzenesulfonamide core is a key building block for various biologically active compounds.[1][3] For instance, derivatives of this scaffold have been investigated as:

-

Antimicrobial agents: The sulfonamide group is a well-known pharmacophore in antibacterial drugs.

-

Anticancer agents: Certain sulfonamide derivatives have shown promise as inhibitors of carbonic anhydrase, an enzyme implicated in some cancers.

-

Anti-inflammatory agents.

The presence of the N-phenyl group in the target molecule can influence its lipophilicity and potential for interactions with biological targets. This compound serves as a valuable starting material for generating libraries of novel sulfonamide derivatives for screening against various therapeutic targets.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 2-Amino-N-phenyl-benzenesulfonamide.

General Safety Precautions: [9][10][11][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Known Hazards of Aromatic Sulfonamides:

-

May cause skin and eye irritation.[13]

-

May be harmful if swallowed or inhaled.[13]

-

Some individuals may exhibit allergic reactions to sulfonamides.

Always consult the Safety Data Sheet (SDS) from the supplier for the most detailed and up-to-date safety information.

Conclusion

2-Amino-N-phenyl-benzenesulfonamide is a versatile aromatic sulfonamide with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its known chemical and physical properties, a detailed synthesis protocol, and key analytical data. While some experimental data, such as solubility and pKa, are not yet available in the literature, this document provides a solid foundation for researchers working with this compound. The information presented herein should facilitate its effective use in the laboratory and aid in the development of novel compounds with potential therapeutic applications.

References

- Santa Cruz Biotechnology, Inc. 2-Amino-N-phenyl-benzenesulfonamide. [URL: https://www.scbt.com/p/2-amino-n-phenyl-benzenesulfonamide-27332-20-3]

- Ningbo Innopharmchem Co., Ltd. Exploring the Chemical Reactivity of 2-Aminobenzenesulfonamide for Novel Applications. [URL: https://www.innopharmchem.

- Hogan, A.-M., et al. (2019). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7414618c411855e5c8e3a]

- BenchChem. The Versatility of 2-Aminobenzenesulfonamide in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols. [URL: https://www.benchchem.

- Sigma-Aldrich. N-(2-AMINOPHENYL)BENZENESULFONAMIDE AldrichCPR. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/r583715]

- Hogan, A.-M., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Physical Chemistry Chemical Physics, 21(23), 12347-12357. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6551276/]

- ResearchGate. Relative pKa values of the primary sulfonamide group across the series... [URL: https://www.researchgate.net/figure/Relative-pKa-values-of-the-primary-sulfonamide-group-across-the-series-TS1-1-to-TS1-14_fig3_333391854]

- Ningbo Innopharmchem Co., Ltd. 2-Aminobenzenesulfonamide: A Versatile Pharmaceutical and Dye Intermediate. [URL: https://www.innopharmchem.com/products/2-aminobenzenesulfonamide-cas-3306-62-5-329615.html]

- Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide. [URL: https://www.fishersci.com/store/msds?partNumber=AC463950010&productDescription=4-AMINO-2%2C5-DIMETHOXY-N-PHENYLBENZENESULFONAMIDE&vendorId=VN00032119&countryCode=US&language=en]

- Ramana, M.V., et al. (2008). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. Journal of Pharmaceutical and Biomedical Analysis, 48(1), 149-155. [URL: https://pubmed.ncbi.nlm.nih.gov/18789801/]

- SIELC Technologies. HPLC Separation of Benzenesulfonamide and Sulfanilamide. [URL: https://sielc.com/hplc-separation-of-benzenesulfonamide-and-sulfanilamide.html]

- ResearchGate. (PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. [URL: https://www.researchgate.

- Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 71(8), 849-856. [URL: https://pubmed.ncbi.nlm.nih.gov/7120395/]

- ResearchGate. Calculated solubilities of sulfonamides investigated. [URL: https://www.researchgate.

- Fisher Scientific. SAFETY DATA SHEET - Sulfanilamide. [URL: https://www.fishersci.com/store/msds?partNumber=AC137810250&productDescription=SULFANILAMIDE%2C+99%25%2C+FOR&vendorId=VN00032119&countryCode=US&language=en]

- Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET - P-AMINO BENZAMIDE. [URL: https://www.oxfordlabchem.com/msds/P-AMINO_BENZAMIDE_2835-68-9_MSDS.pdf]

- Fisher Scientific. SAFETY DATA SHEET - Sulfonamide. [URL: https://www.fishersci.com/store/msds?partNumber=S701-500&productDescription=SULFONAMIDE+500G&vendorId=VN00033897&countryCode=US&language=en]

- ChemRxiv. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7414618c411855e5c8e3a]

- PubChem. Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]-. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10044483]

- HELIX Chromatography. HPLC Methods for analysis of Benzenesulfonic acid. [URL: https://helixchrom.com/Compound-Benzenesulfonic-acid-Methods.php]

- Sigma-Aldrich. 2 amino benzenesulfonamide. [URL: https://www.sigmaaldrich.com/US/en/search/2-amino-benzenesulfonamide]

- BenchChem. 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide: A Versatile Intermediate in Drug Discovery. [URL: https://www.benchchem.

- Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [URL: https://tis.wu.ac.th/index.php/tis/article/view/184]

- ResearchGate. Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. [URL: https://www.researchgate.net/publication/230784993_Thermodynamic_Study_of_the_Solubility_of_Some_Sulfonamides_in_Cyclohexane]

- CPAchem. Safety data sheet - 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide. [URL: https://www.cpachem.com/sds/SB68711_SDS_EN.pdf]

- Sigma-Aldrich. 2-Aminobenzenesulfonamide 98%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/245887]

- ResearchGate. The pK a values of the sulfonamides studied. [URL: https://www.researchgate.net/figure/The-pK-a-values-of-the-sulfonamides-studied_tbl2_228670154]

- National Institutes of Health. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10510111/]

- University of California, Santa Barbara. General Rules for Working with Chemicals. [URL: https://www.ehs.ucsb.edu/files/docs/ls/factsheets/GeneralRulesforWorkingwithChemicals_FS33.pdf]

- Ai Solutions. 5 Safety Measures to Take When Handling Chemicals. [URL: https://www.aisolutions.co.uk/news/5-safety-measures-to-take-when-handling-chemicals/]

- Springer. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [URL: https://link.springer.com/article/10.1007/s11030-021-10212-0]

- PubMed. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. [URL: https://pubmed.ncbi.nlm.nih.gov/21064119/]

- Texas A&M University-San Antonio. Chemical Safety Guidelines. [URL: https://www.tamusa.edu/documents/ehs/chemical-safety-guidelines.pdf]

- National Institutes of Health. Sulfonamide Derivatives and Pharmaceutical Applications Thereof. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4716608/]

- University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [URL: https://ehs.unc.

- Sigma-Aldrich. N-{2-[(PHENYLSULFONYL)AMINO]PHENYL}BENZENESULFONAMIDE AldrichCPR. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/r583716]

- University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [URL: https://analytical.chem.ut.ee/pka-values-of-organic-compounds-in-nonaqueous-solvents/]

- PubMed. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. [URL: https://pubmed.ncbi.nlm.nih.gov/32980674/]

- Organic Chemistry Data. Bordwell pKa Table. [URL: https://www.

- PubMed Central. Synthesis of 2-aminothiazole sulfonamides as potent biological agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10336214/]

- Master Organic Chemistry. The pKa Table Is Your Friend. [URL: https://www.masterorganicchemistry.com/2010/06/18/the-pka-table-is-your-friend/]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scbt.com [scbt.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 10. fortussafety.nz [fortussafety.nz]

- 11. resources.tamusa.edu [resources.tamusa.edu]

- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]

Introduction: The Structural Significance of Benzenesulfonamides in Modern Drug Discovery

An In-Depth Technical Guide to the Crystal Structure of 2-Amino-N-phenyl-benzenesulfonamide Analogs

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from antibacterial sulfa drugs to inhibitors of critical enzymes like carbonic anhydrases and kinases.[1][2] Their efficacy is profoundly linked to their three-dimensional structure, which dictates how they interact with biological targets. The 2-Amino-N-phenyl-benzenesulfonamide core, in particular, offers a versatile platform for analog development due to its multiple functional groups—a primary aromatic amine, a sulfonamide linkage, and two phenyl rings—that can be systematically modified to fine-tune pharmacological activity.

Understanding the precise crystal structure of these analogs is not merely an academic exercise; it is a critical step in rational drug design. It provides definitive insights into molecular conformation, stereochemistry, and the non-covalent interactions (such as hydrogen bonding) that govern molecular packing in the solid state and recognition at a receptor's binding site.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and analytical reasoning involved in determining and interpreting the crystal structures of 2-Amino-N-phenyl-benzenesulfonamide analogs, grounding technical protocols in field-proven expertise.

Part 1: From Synthesis to Single Crystal – The Foundational Workflow

The journey to elucidating a crystal structure begins with the synthesis of the target analog and culminates in the growth of a high-quality single crystal suitable for X-ray diffraction.[4] The quality of this initial material is paramount, as impurities can significantly inhibit or disrupt the crystallization process.[5]

Synthesis of Analogs

The synthesis of 2-Amino-N-phenyl-benzenesulfonamide and its derivatives typically involves multi-step reactions. A common approach involves the reaction of an appropriate aminophenylamine with a benzenesulfonyl chloride in the presence of a base to form the core sulfonamide linkage.[6] Further modifications can be introduced on either phenyl ring to create a library of analogs. For instance, the synthesis of 2-Amino-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide involves reacting 2-amino-N-phenylbenzenesulfonamide with 4-methylbenzenesulfonyl chloride.[7] After synthesis, rigorous purification, often by flash chromatography, is essential to achieve the high purity (>95%) required for successful crystallization.[7]

The Art and Science of Crystallization

Crystallization is the process where a solute transitions from a disordered state in solution to a highly ordered, crystalline solid. For small molecules like benzenesulfonamide analogs, the goal is to grow a single, defect-free crystal typically larger than 0.1 mm in all dimensions.[8] The choice of crystallization technique is dictated by the compound's solubility, stability, and the quantity of material available.

Causality in Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[5] This differential solubility is the thermodynamic driving force for crystallization upon cooling. The solvent's polarity and its ability to form hydrogen bonds can also influence the resulting crystal form (polymorph) and shape (habit).

The overall workflow for determining the crystal structure is a systematic process, moving from the purified compound to the final, refined structural model.

Common Crystallization Techniques

| Technique | Principle | Best For | Causality & Key Insights |

| Slow Evaporation | The concentration of the solute gradually increases as the solvent evaporates, eventually reaching supersaturation and inducing crystallization.[9] | Compounds that are moderately soluble and available in larger quantities (>10 mg). | This is the simplest method, but crystal quality can be variable. Rapid evaporation leads to many nucleation sites and small crystals; very slow, undisturbed evaporation in a dust-free environment is crucial.[9] |

| Solvent/Anti-Solvent Diffusion | An "anti-solvent" in which the compound is insoluble is slowly introduced (by layering or vapor diffusion) into a solution of the compound in a "good" solvent.[5] | Milligram quantities of material; sensitive compounds that may decompose with heat. | Vapor diffusion is often the most successful method as it allows for very slow and controlled changes in solvent composition, promoting the growth of large, high-quality crystals.[10] |

| Slow Cooling | A saturated or near-saturated solution at a high temperature is allowed to cool slowly, decreasing the compound's solubility and causing it to crystallize.[5] | Thermally stable compounds with a significant temperature-dependent solubility profile. | The rate of cooling is the critical parameter. Slow cooling allows molecules sufficient time to orient themselves correctly into the crystal lattice, minimizing defects and resulting in a more stable crystalline form.[5] |

Experimental Protocol: Solvent/Anti-Solvent Crystallization by Vapor Diffusion

This protocol is a self-validating system because successful crystal growth is a direct confirmation of the appropriate choice of solvent systems and conditions. Failure to produce crystals, or "oiling out," provides clear feedback that parameters must be adjusted.[5]

Step-by-Step Methodology:

-

Solvent Selection: Identify a "good" solvent where the analog is highly soluble (e.g., dichloromethane, THF) and a miscible "anti-solvent" where it is insoluble (e.g., ethanol, hexane, pentane).[5][10]

-

Preparation: Dissolve 2-5 mg of the purified analog in the minimum amount of the good solvent (e.g., 0.5 mL) in a small vial (the "inner vial").

-

Assembly: Place this inner vial inside a larger vial (the "outer vial") containing a layer of the anti-solvent (e.g., 2-3 mL). The level of the anti-solvent must be below the top of the inner vial.

-

Incubation: Seal the outer vial tightly and leave it in a location free from vibrations and temperature fluctuations.

-

Observation: Over hours or days, the more volatile anti-solvent will diffuse into the inner vial. This slowly decreases the solubility of the analog, leading to a state of supersaturation and inducing the growth of single crystals.

-

Troubleshooting: If the compound "oils out" (forms a liquid phase instead of a solid), the degree of supersaturation was reached too quickly.[5] The experiment should be repeated using a less volatile anti-solvent or by placing the setup at a lower temperature to slow the diffusion rate.[10]

Part 2: Elucidating the Structure via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic and molecular structure of a crystalline compound.[8] The technique relies on the principle that a crystal lattice diffracts a beam of X-rays in a unique and predictable pattern. By measuring the intensities and positions of these diffracted beams, one can reconstruct a three-dimensional map of the electron density within the crystal, and from that, infer the positions of the atoms.[4]

The SC-XRD Workflow:

-

Crystal Mounting: A suitable crystal is carefully selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically at 100 K). This cryogenic temperature minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated through a series of angles, and a detector records the diffraction pattern at each orientation.[4]

-

Data Processing: The collected data (a series of diffraction images) are processed to determine the unit cell dimensions (the basic repeating unit of the crystal) and space group (the symmetry operations within the unit cell). The intensities of all the unique reflections are integrated and scaled.

-

Structure Solution and Refinement: The "phase problem" is solved using computational methods to generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data. This iterative process adjusts atomic positions, bond lengths, and angles until the calculated diffraction pattern closely matches the observed pattern. The final model is validated and typically deposited in a crystallographic database as a Crystallographic Information File (CIF).

Part 3: Structural Analysis – A Case Study

The true value of a crystal structure lies in its detailed analysis, which reveals the molecule's preferred conformation and the network of intermolecular interactions that stabilize the crystal lattice. These same interactions are often analogous to those that occur in a protein-ligand binding event.

Let's consider the reported crystal structure of a representative analog, 2-Amino-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide (C₁₉H₁₈N₂O₄S₂)[7] .

Key Crystallographic Data

| Parameter | Value | Significance |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a (Å) | 14.6245 (3) | Unit cell dimensions. |

| b (Å) | 10.0454 (2) | Unit cell dimensions. |

| c (Å) | 13.4735 (4) | Unit cell dimensions. |

| β (°) | 107.478 (2) | Unit cell angle. |

| V (ų) | 1887.99 (7) | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

(Data sourced from Zhang et al., 2008)[7]

Conformational Analysis:

The analysis of dihedral angles is crucial for understanding the molecule's three-dimensional shape. In this analog, the central phenyl ring (C7–C12) is not coplanar with the other two aromatic rings. It forms dihedral angles of 33.99° and 43.70° with the amino-substituted benzene ring and the methyl-substituted benzene ring, respectively.[7] This twisted conformation is a key structural feature that will influence how the molecule can fit into a binding pocket. Quantum chemical calculations on the parent benzenesulfonamide have also shown that different conformers, arising from rotation around the S-N and S-C bonds, can exist with small energy differences.[1][11]

Intermolecular Interactions: The Hydrogen Bond Dimer

A critical finding from the crystal structure is the presence of intermolecular N—H···O hydrogen bonds.[7] These interactions are fundamental in molecular recognition. In the crystal lattice of this analog, the amine (N-H) group of one molecule acts as a hydrogen bond donor to a sulfonyl oxygen (S=O) atom of an adjacent molecule. This specific interaction links the molecules into centrosymmetric dimers, which are a common and stabilizing motif in sulfonamide crystal structures.[3][7]

This dimerization has significant implications. It demonstrates the propensity of the sulfonamide group to act as a powerful hydrogen bond acceptor, a role it frequently plays in binding to enzyme active sites.[2] Understanding and predicting these interactions is key to designing analogs with improved binding affinity and selectivity.

Conclusion: From Structure to Strategy

The determination of the crystal structure of 2-Amino-N-phenyl-benzenesulfonamide analogs is a powerful tool in the arsenal of the drug discovery scientist. It provides an unambiguous depiction of molecular architecture and the subtle non-covalent forces that govern molecular assembly. This structural data, when integrated with computational modeling and bioactivity assays, enables a robust structure-activity relationship (SAR) analysis.[12] By understanding how specific substitutions on the benzenesulfonamide core alter the three-dimensional conformation and hydrogen bonding patterns, researchers can rationally design next-generation analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles, accelerating the journey from lead compound to clinical candidate.

References

-

Melandri, S., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2867. Available from: [Link]

-

Petrov, V. M., et al. (2006). Molecular structure and conformations of benzenesulfonamide: gas electron diffraction and quantum chemical calculations. The Journal of Organic Chemistry, 71(8), 2952–2956. Available from: [Link]

-

Zhu, Y., et al. (2012). Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors. ACS Medicinal Chemistry Letters, 3(11), 938–943. Available from: [Link]

-

Zhang, L., et al. (2008). 2-Amino-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o744. Available from: [Link]

-

EPFL. (n.d.). Guide for crystallization. Retrieved from: [Link]

-

Kalek, M., et al. (2016). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition, 55(31), 8994–8998. Available from: [Link]

-

Al-Omair, M. A., et al. (2020). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 25(16), 3656. Available from: [Link]

-

Wang, X., et al. (2021). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. Acta Pharmaceutica Sinica B, 11(11), 3563–3580. Available from: [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from: [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from: [Link]

-

Perlovich, G. L., et al. (2013). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design, 13(10), 4474–4491. Available from: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from: [Link]

-

De Vita, D., et al. (2020). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1261–1269. Available from: [Link]

Sources

- 1. The Shapes of Sulfonamides: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]- | 215917-77-4 | Benchchem [benchchem.com]

- 7. 2-Amino-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. How To [chem.rochester.edu]

- 10. unifr.ch [unifr.ch]

- 11. Molecular structure and conformations of benzenesulfonamide: gas electron diffraction and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Versatility of a Privileged Scaffold: A Guide to the Biological Activity of Novel Sulfonamide Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: From a "Magic Bullet" to a Master Key

The story of sulfonamides is a cornerstone of modern medicine. Their discovery in the 1930s as the first broadly effective systemic antimicrobial agents marked a paradigm shift in the fight against bacterial infections.[1] This initial breakthrough, stemming from the investigation of coal-tar dyes, unveiled the potent bacteriostatic capabilities of sulfanilamide, a relatively simple molecule.[1] For decades, the primary focus remained on their role as antibiotics. However, the inherent chemical tractability and favorable pharmacological properties of the sulfonamide scaffold have since propelled it far beyond its original application. It has emerged as a quintessential "privileged structure" in medicinal chemistry, a versatile molecular framework upon which a vast array of therapeutic agents targeting diverse biological systems can be built.[2]

This guide moves beyond the historical context to provide an in-depth technical exploration of the multifaceted biological activities of novel sulfonamide derivatives. We will dissect the structure-activity relationships (SAR) that govern their function, detail the core mechanisms of action across different therapeutic areas, and provide robust, field-proven experimental protocols for their evaluation. This document is designed for the hands-on researcher and drug development professional, offering not just data, but the strategic and causal thinking behind the design and validation of these remarkable compounds.

The Sulfonamide Scaffold: Synthesis and Structural Logic

The power of the sulfonamide group (-SO₂NH-) lies in its synthetic accessibility and its ability to act as a key hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. The most common synthetic pathway involves the reaction of a sulfonyl chloride with a primary or secondary amine, a robust and versatile coupling method that allows for extensive diversification.[3][4][5]

The core structure, typified by the antibacterial p-aminobenzenesulfonamide, offers two primary points for chemical modification: the aromatic amine (R¹) and the sulfonamide nitrogen (R²). Strategic manipulation of these positions is the foundation of modern sulfonamide drug design, allowing chemists to fine-tune potency, selectivity, solubility, and pharmacokinetic profiles.

Caption: General synthesis of sulfonamide derivatives.

Antimicrobial Activity: The Foundational Mechanism

The classic antibacterial action of sulfonamides is a textbook example of competitive antagonism. Their efficacy stems from a remarkable structural similarity to para-aminobenzoic acid (PABA), an essential substrate for bacteria.[6][7]

Mechanism of Action: Folate Synthesis Inhibition

Bacteria, unlike humans who acquire folate (Vitamin B9) from their diet, must synthesize it de novo.[1][8] A critical enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of PABA with dihydropteroate diphosphate. Sulfonamides act as competitive inhibitors of DHPS, binding to the active site intended for PABA and thereby halting the production of dihydrofolic acid, a precursor to DNA, RNA, and essential amino acids.[6][9][] This action is bacteriostatic, meaning it inhibits bacterial growth and multiplication, allowing the host's immune system to clear the infection.[1][11]

Caption: Sulfonamide inhibition of the bacterial folic acid pathway.

Structure-Activity Relationship (SAR) for Antibacterial Activity

-

The p-Amino Group: A free (or in vivo-liberated) amino group at the para-position (N4) is essential for activity, as it directly mimics the PABA substrate.[6]

-

The Sulfonamide Nitrogen (N1): Substitution on the sulfonamide nitrogen with electron-withdrawing heterocyclic rings (e.g., thiazole, pyrimidine) significantly enhances antibacterial potency. This modification increases the acidity of the sulfonamide proton, improving its binding affinity within the DHPS active site and favorably altering pharmacokinetic properties.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Agar Dilution

This protocol provides a self-validating system for quantifying the antibacterial efficacy of novel sulfonamide derivatives.

1. Media Preparation:

-

Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. Sterilize by autoclaving at 121°C for 15 minutes.

-

Cool the agar in a 45-50°C water bath. The choice of MHA is critical as it has low levels of PABA, which would otherwise antagonize the sulfonamide's effect.

2. Compound Stock and Dilution Series:

-

Prepare a 1 mg/mL stock solution of the test sulfonamide derivative in a suitable solvent (e.g., DMSO).

-

Create a two-fold serial dilution of the stock solution to generate a range of concentrations (e.g., 256, 128, 64, ..., 0.5 µg/mL).

3. Plate Preparation:

-

For each concentration, add 1 mL of the diluted compound to 19 mL of molten MHA (a 1:20 dilution) to achieve the final desired concentrations in the agar. Mix thoroughly by inversion.

-

Pour the agar into sterile Petri dishes and allow them to solidify. Prepare a drug-free control plate (containing only the solvent) and a positive control plate with a known antibiotic (e.g., sulfamethoxazole).

4. Inoculum Preparation:

-

Select 3-5 isolated colonies of the test bacterium (e.g., E. coli ATCC 25922) and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This step is crucial for reproducibility.

5. Inoculation:

-

Using a multipoint inoculator or a sterile swab, spot-inoculate the prepared agar plates with the bacterial suspension.

6. Incubation:

-

Incubate the plates at 35-37°C for 18-24 hours in ambient air.

7. Interpretation:

-

The MIC is defined as the lowest concentration of the sulfonamide derivative that completely inhibits visible bacterial growth.

Data Presentation: Sample MIC Data

| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |

| Derivative A | 8 | 16 | >256 |

| Derivative B | 4 | 8 | 128 |

| Sulfamethoxazole | 16 | 32 | >256 |

Anticancer Activity: Targeting the Tumor Microenvironment and Proliferation

The application of sulfonamides in oncology is a major area of modern research, with derivatives acting through a variety of sophisticated mechanisms.[12][13]

Mechanisms of Action in Oncology

-

Carbonic Anhydrase (CA) Inhibition: Many tumors overexpress specific carbonic anhydrase isoforms, particularly the membrane-bound CA IX and CA XII.[14][15] These enzymes help maintain a neutral intracellular pH by catalyzing the hydration of CO₂, exporting protons and acidifying the extracellular microenvironment. This acidic environment promotes tumor invasion, metastasis, and resistance to therapy.[15] The primary sulfonamide group (-SO₂NH₂) is a potent zinc-binding group that anchors the inhibitor within the CA active site, disrupting this crucial pH regulation.[16][17]

Caption: Inhibition of tumor-associated carbonic anhydrase by sulfonamides.

-

Angiogenesis Inhibition (VEGFR-2): Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key tyrosine kinase that drives angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[18] Several novel sulfonamide derivatives have been designed as potent inhibitors of VEGFR-2, effectively cutting off the tumor's nutrient supply.[18]

-

Other Mechanisms: The structural diversity of sulfonamides allows them to inhibit a wide range of other cancer-related targets, including inducing cell cycle arrest, disrupting microtubule assembly, and inhibiting various kinases and transcription factors.[12][13][19]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, serving as a proxy for cell viability and proliferation.

1. Cell Culture and Seeding:

-

Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Harvest cells using trypsin and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight. The choice of cell density is critical to ensure cells are in a logarithmic growth phase during the experiment.

2. Compound Treatment:

-

Prepare serial dilutions of the test sulfonamide derivative in culture media.

-

Remove the old media from the wells and add 100 µL of the media containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

3. Incubation:

-

Incubate the plate for 48-72 hours. The incubation time should be sufficient to observe a significant effect on cell proliferation.

4. MTT Addition and Formazan Formation:

-

Add 10 µL of a 5 mg/mL MTT solution (in PBS) to each well.

-

Incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

5. Solubilization and Measurement:

-

Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Sample Anticancer Activity Data

| Compound | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. HepG2 (Liver) |

| Derivative C | 5.2 | 8.9 | 7.4 |

| Derivative D | 1.1 | 2.3 | 1.8 |

| Doxorubicin | 0.8 | 1.2 | 1.0 |

The Expanding Therapeutic Spectrum

The versatility of the sulfonamide scaffold extends to numerous other therapeutic areas.

-

Anti-inflammatory Agents: By modifying the core structure, selective inhibitors of cyclooxygenase-2 (COX-2) have been developed, such as celecoxib, which reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[20][21]

-

Antiviral Drugs: Sulfonamide moieties are integral to several clinically important antiviral drugs, including HIV protease inhibitors like amprenavir and darunavir.[22][23] They contribute to the binding affinity and pharmacokinetic properties required to disrupt viral replication.[19][24]

-

Antidiabetic Agents: The sulfonylureas (e.g., glipizide) are a major class of oral antidiabetic drugs that stimulate insulin secretion from pancreatic β-cells.[20][25] More recent research has explored sulfonamide derivatives as inhibitors of enzymes like α-glucosidase to control postprandial hyperglycemia.[26][27]

-

Diuretics and Anticonvulsants: The sulfonamide scaffold is the basis for thiazide diuretics used to treat hypertension and for carbonic anhydrase inhibitors like acetazolamide, used to treat glaucoma and epilepsy.[1][17]

A Validated Workflow for Novel Sulfonamide Development

A systematic and logical workflow is essential for the efficient discovery and optimization of novel sulfonamide derivatives. This process integrates computational design, chemical synthesis, and rigorous biological evaluation.

Caption: Integrated workflow for novel sulfonamide drug discovery.

Conclusion: The Future is Versatile

From their celebrated past as the first synthetic antibiotics to their current status as a cornerstone of medicinal chemistry, sulfonamides demonstrate the power of a truly privileged scaffold.[6][28] The ease of their synthesis and the ability to precisely modulate their properties through chemical modification have enabled the development of drugs for an astonishing range of diseases, including bacterial infections, cancer, inflammation, and viral illnesses.[3][29]

The future of sulfonamide research lies in the continued application of rational design principles. The use of computational docking studies to predict binding affinities and the exploration of molecular hybridization to create multi-target agents will undoubtedly lead to the discovery of derivatives with even greater potency, selectivity, and improved safety profiles.[18][30][31] As our understanding of complex disease biology grows, the sulfonamide master key will continue to unlock new and innovative therapeutic solutions.

References

- The Structure-Activity Relationship of Sulfonamides: An In-depth Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-F8WDOuCJAzkyujjwQCP_HdUBMHMsfDk_NDwTQoVLvP6KRYS9WWd_c2XTG48yhU8bBKam0cJ9MkQwX3HSzI3bdoeYYp5bACpSrEhJOY_-NzvOlw5DGNn3PpzKY-cZ13fdfTgMVE7EazOl0ibnwdUJDboyuireSOFdWITnZoBkUzDZn0zbnewit37Cp27DzDAD5pKvdo4ozeB7EDYYWirV2SO9enw3rjhJIIrn]

- Sulfonamide (medicine). Wikipedia. [URL: https://en.wikipedia.org/wiki/Sulfonamide_(medicine)]

- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTHyhK_n47vXv3h3b8AVnqhpKsqmgCMek1jMZP4SUBi7f0LrXvpP0QuNuqEZjBCX3SufLf4-LJqxZfj3l6UXY8NI2T1vYo9RkvcvZaDHAOYMhwX7eRqCg6c7J2Pi-oY-ckvUPUbF8_w2gCa0l-_QYWMWK0WTETe-_F41sF6f7xclXewQ==]

- Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. [URL: https://www.mdpi.com/1420-3049/28/13/5005]

- Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu7u_-aRx-gyI2C3aDSb5yAKOfdRcZVYwBQfVsL1Uoxqms-DCyYl0FuAJ68TrDaLu79Av7YMGab_pw1Ds92Y4mxcgPxzuG3ofIOrtM3iUG0ujn3RGGcXpN1hy3PgefAzwJHisWoKq559giaDL8oodR3YC9C7euoZJv2DX0xMimrN2edR1ts4tDDl3ecqrHJUF3FAmxEAmIvZDoX7cT4aXu7mB2Wg==]

- Antiviral Sulfonamide Derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15032646/]

- What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic. [URL: https://my.clevelandclinic.org/health/drugs/23212-sulfonamides]

- Antimicrobial sulfonamide drugs. ResearchGate. [URL: https://www.researchgate.net/publication/335028597_Antimicrobial_sulfonamide_drugs]

- Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/26/1/225]

- Yousif, M. N. M., El-Gazzar, A.-R. B. A., Hafez, H. N., Fayed, A. A., ElRashedy, A., & Yousif, N. M. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-Reviews in Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTY_IeZ7n1xopxo8sTF7ulXkKzmU2gFQXVklTDpytjo3JnZnzEkmj_2XgO2ALUqE_fkb-w9TzxyN8q4R6U4Cc9DQlKSqe-iR8HYZmJy6rfru7h1CgUKk9yRPHEu6N6giFuCcpTz-NtraGXpyRW0utEnlahr6FXtFGt8tCaM-7l2TSiuIIZMmjKwapwW0dLyNk=]

- Some of the known sulfonamide derivatives as potent carbonic anhydrase inhibitors. ResearchGate. [URL: https://www.researchgate.net/figure/Some-of-the-known-sulfonamide-derivatives-as-potent-carbonic-anhydrase-inhibitors_fig1_349386377]

- Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2018.1554160]

- Sulfonamide Antibiotics: Definition, Mechanism and Research. BOC Sciences. [URL: https://www.bocsci.com/blog/sulfonamide-antibiotics-definition-mechanism-and-research/]

- Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10339241/]

- Sulfonamide: Mechanism of Action & Uses. Study.com. [URL: https://study.com/academy/lesson/sulfonamide-mechanism-of-action-uses.html]

- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Research Square. [URL: https://www.researchsquare.com/article/rs-3949987/v1]

- Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33838421/]

- List of Sulfonamides: Uses, common brands, and safety information. SingleCare. [URL: https://www.singlecare.com/drug-classes/sulfonamides]

- Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Bentham Science. [URL: https://www.eurekaselect.com/article/11790]

- Antiviral Sulfonamide Derivatives. Ingenta Connect. [URL: https://www.ingentaconnect.com/content/ben/cmc/2004/00000011/00000002/art00006]

- Anticancer and antiviral sulfonamides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15709925/]

- Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. [URL: https://www.researchgate.

- Synthesis and bioactivity evaluation of some novel sulfonamide derivatives. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/abs/10.1080/10426507.2015.1054708]

- Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34530384/]

- Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9553655/]

- Strategies for enhancing the biological activity of synthesized sulfonamide derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6_Bs130XSE1DVqUuchllzYEOvtD2a2D8pQmwdDCprxXUue_ZHl4BcarAYfYeVYr7TU82DY5714MBjZOfD_8LcvXK5YOSUdRfLD2Y_uFBxs6Nu8t4_ZL43_-fv_7EjM3Y0UPXkblsU3Jn3Dhr2vL3I2ix_LuEkLdHp4n4U42ADgeFVTU9bSOR_Y4CBQ76OPCweRFHPQ_L_SD8zn0kBpIV5uOmTFTCyolcoo9MB8BOr1CEH6CQ=]

- Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5819448/]

- Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3869581/]

- Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4771900/]

- Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8623048/]

- Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra04369a]

- Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI. [URL: https://www.mdpi.com/1420-3049/28/1/5]

- MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics. [URL: https://www.biophysicsnet.ro/rjb/2012.22.4/RJB.22.4.Sarojini.pdf]

- Dash, R. N., Moharana, A. K., & Subudhi, B. B. (2020). Sulfonamides: Antiviral Strategy for Neglected Tropical Disease Virus. Current Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1g8Lbp6Oc_9OVM17tuUU04ldaEGwSDYaEY0FVfeiQs6MNXEgDvsPHsdgF6ZaWdOWs9u2GfZcAWBAWcDNRxDjzfwhRqtfiGui5ICensosxvaQBOhmLxBdDmof7WR2Mc3n_jVfUGHchmk8Jmat8ZD1Lfd3ylgHZSzhJSj9eGaPisDGKwHiLzUQGEr5D0XBnsg==]

- Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37929891/]

- Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Design%2C-synthesis%2C-characterization-and-docking-Saleem-Maryam/6a10061e88e2270928929940801b6a1f87964722]

- Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology. [URL: https://ijddt.

- Ajeet, Mishra, A. K., & Kumar, A. (2015). Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects- A Review. American Journal of Pharmacological Sciences. [URL: https://pubs.sciepub.com/ajps/3/1/4]

- Alani, B. G., Salim, K. S., Mahdi, A. S., & Al-Temimi, A. A. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research. [URL: https://ijfcpr.com/index.php/journal/article/view/154]

- Yousif, M. N. M., El-Gazzar, A.-R. B. A., Hafez, H. N., Fayed, A. A., ElRashedy, A., & Yousif, N. M. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Bentham Science. [URL: https://www.ingentaconnect.com/content/ben/moc/2022/00000019/00000006/art00001]

- Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm00280a019]

- Sulfonamide derivatives with protease inhibitory action as anticancer, anti-inflammatory and antiviral agents. University of Groningen research portal. [URL: https://research.rug.nl/en/publications/sulfonamide-derivatives-with-protease-inhibitory-action-as-antic]

- Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. Bentham Science. [URL: https://www.eurekaselect.com/article/117565]

- Review on sulphonamide analogues for the perspective of antibacterial and antidiabetic activity. GSC Online Press. [URL: https://gsconlinepress.com/journals/gscbps/content/review-sulphonamide-analogues-perspective-antibacterial-and-antidiabetic-activity]

- Sulphamethazine derivatives as immunomodulating agents: New therapeutic strategies for inflammatory diseases. PLOS One. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0208224]

- Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10926075/]

- Structures of some anti-inflammatory drugs containing sulfonamide group. ResearchGate. [URL: https://www.researchgate.net/figure/Structures-of-some-anti-inflammatory-drugs-containing-sulfonamide-group_fig1_349764516]

- Sulfonamides : Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. [URL: https://www.researchgate.

- Synergism of Synthetic Sulfonamides and Natural Antioxidants for the Management of Diabetes Mellitus Associated with Oxidative Stress. MDPI. [URL: https://www.mdpi.com/1420-3049/27/15/4967]

Sources

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. tandfonline.com [tandfonline.com]

- 5. impactfactor.org [impactfactor.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. researchgate.net [researchgate.net]

- 11. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]

- 12. portal.fis.tum.de [portal.fis.tum.de]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]

- 15. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition [mdpi.com]

- 19. Anticancer and antiviral sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. openaccesspub.org [openaccesspub.org]

- 21. List of Sulfonamides: Uses, common brands, and safety information [singlecare.com]

- 22. Antiviral sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Antiviral Sulfonamide Derivatives: Ingenta Connect [ingentaconnect.com]

- 24. Sulfonamides with Heterocyclic Periphery as Antiviral Agents [mdpi.com]

- 25. gsconlinepress.com [gsconlinepress.com]

- 26. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 27. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]

- 29. eurekaselect.com [eurekaselect.com]

- 30. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 31. benthamscience.com [benthamscience.com]

The Emergence of 2-Amino-N-phenyl-benzenesulfonamide as a Foundational Scaffold for Enzyme Inhibitor Discovery

Abstract

The benzenesulfonamide scaffold represents a cornerstone in the design of enzyme inhibitors, most notably targeting the carbonic anhydrase family of metalloenzymes. This technical guide delves into the significance of a specific, yet fundamental, building block: 2-Amino-N-phenyl-benzenesulfonamide. While not a potent inhibitor in its own right, its strategic chemical functionalities serve as a crucial starting point for the synthesis of highly active and selective therapeutic agents. We will explore the synthesis of this scaffold, its inherent chemical properties, and the rationale behind its use in the development of advanced enzyme inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity in their discovery pipelines.

Introduction: The Enduring Legacy of Sulfonamides in Enzyme Inhibition

The journey of sulfonamide-based drugs began with the discovery of their antibacterial properties in the 1930s.[1] It was later elucidated that their mechanism of action involved the competitive inhibition of dihydropteroate synthase, a key enzyme in bacterial folic acid synthesis.[1] This seminal discovery opened the floodgates for the exploration of sulfonamides against a wide array of enzymatic targets. Today, the sulfonamide functional group is a well-established pharmacophore found in drugs treating a multitude of conditions, including glaucoma, epilepsy, and cancer.[2]

The primary allure of the benzenesulfonamide core lies in its ability to act as a zinc-binding group, effectively chelating the zinc ion present in the active site of metalloenzymes like carbonic anhydrases (CAs).[3][4] This interaction is a critical anchoring point for inhibitor binding and provides the basis for the development of highly potent inhibitors.

This guide focuses on 2-Amino-N-phenyl-benzenesulfonamide, a molecule that, while not extensively documented as a standalone potent inhibitor, embodies a strategic scaffold for medicinal chemistry campaigns. Its constituent parts—the sulfonamide zinc-binding group, a reactive primary amine, and a phenyl ring—offer multiple avenues for chemical modification to enhance potency and selectivity.

Synthesis of the 2-Amino-N-phenyl-benzenesulfonamide Scaffold

The synthesis of 2-Amino-N-phenyl-benzenesulfonamide can be approached through established sulfonamide formation reactions. A common strategy involves the reaction of a sulfonyl chloride with an amine. The following protocol outlines a representative synthetic route.

Experimental Protocol: Synthesis of 2-Amino-N-phenyl-benzenesulfonamide

Materials:

-

2-Nitrobenzenesulfonyl chloride

-

Aniline

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Iron powder or Tin(II) chloride (for nitro group reduction)

-

Hydrochloric acid

-

Sodium bicarbonate

-

Standard laboratory glassware and workup equipment

Procedure:

-

Sulfonamide Formation:

-

Dissolve 2-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of aniline (1.0 eq) and pyridine (1.1 eq) in DCM to the cooled solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-phenyl-2-nitrobenzenesulfonamide.

-

-

Nitro Group Reduction: